(3-Ethyl-1,2-oxazol-5-yl)methanol

Organic Synthesis Nucleophilic Substitution Building Block Derivatization

(3-Ethyl-1,2-oxazol-5-yl)methanol (CAS 14716-90-6) is an isoxazole heterocyclic alcohol with molecular formula C₆H₉NO₂ and molecular weight 127.14 g/mol. It features a 3-ethyl substituent on the isoxazole ring and a 5-hydroxymethyl functional group, classifying it as a heterocyclic primary alcohol building block.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 14716-90-6
Cat. No. B168492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethyl-1,2-oxazol-5-yl)methanol
CAS14716-90-6
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCCC1=NOC(=C1)CO
InChIInChI=1S/C6H9NO2/c1-2-5-3-6(4-8)9-7-5/h3,8H,2,4H2,1H3
InChIKeyPUWYXPHAQNCKLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Ethyl-1,2-oxazol-5-yl)methanol (CAS 14716-90-6): Procurement-Grade Isoxazole Alcohol Building Block


(3-Ethyl-1,2-oxazol-5-yl)methanol (CAS 14716-90-6) is an isoxazole heterocyclic alcohol with molecular formula C₆H₉NO₂ and molecular weight 127.14 g/mol [1]. It features a 3-ethyl substituent on the isoxazole ring and a 5-hydroxymethyl functional group, classifying it as a heterocyclic primary alcohol building block . The compound is supplied with standard purity of 95% and exhibits moderate lipophilicity with a calculated LogP of 0.32–0.40 [1]. Its isoxazole core serves as a pharmacophore in numerous FDA-approved drugs, enabling hydrogen bonding and π–π interactions with biological targets [2].

  • Isoxazole building block with 3-ethyl substitution for SAR-focused library synthesis
  • 5-Hydroxymethyl handle enables direct sulfonate, ether, or ester derivatization
  • Standard research-grade purity; supplied as heterocyclic primary alcohol

Why Generic Substitution Fails: The Critical Role of 3-Ethyl Substituent in (3-Ethyl-1,2-oxazol-5-yl)methanol


Isoxazole methanol derivatives with different 3-position substituents are not functionally interchangeable. The 3-ethyl substituent in (3-Ethyl-1,2-oxazol-5-yl)methanol imparts distinct steric and electronic properties compared to methyl, phenyl, or butyl analogs, directly influencing reactivity in nucleophilic transformations, physicochemical parameters including LogP and topological polar surface area, and the potency of downstream derivatives . These differences manifest in altered reaction selectivity during derivatization and divergent biological outcomes in SAR studies, where even minor alkyl chain variations at the 3-position can dramatically shift target binding and activity profiles [1]. Procurement decisions predicated solely on isoxazole class membership without regard to specific 3-alkyl substitution therefore risk compromised synthetic yields and non-reproducible biological results.

  • 3-Methyl, 3-phenyl, or 3-butyl isoxazole analogs exhibit divergent steric and lipophilicity profiles; reaction selectivity and downstream biological readouts may not transfer directly.
  • Generic isoxazole methanol building blocks without the 3-ethyl group may not reproduce the activity reported for derivatives of this specific scaffold.
  • Purity grade and residual solvent differences between suppliers can shift reaction outcomes; lot-specific quality review recommended before critical library synthesis.

Quantitative Differentiation Evidence for (3-Ethyl-1,2-oxazol-5-yl)methanol Procurement Decisions


Synthetic Versatility: Methanesulfonyl Chloride Derivative Enables Distinct Reactivity Profile

(3-Ethyl-1,2-oxazol-5-yl)methanol serves as a precursor to (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride via reaction with thionyl chloride under anhydrous conditions. The resulting sulfonyl chloride exhibits high electrophilicity and undergoes nucleophilic substitution with amines, alcohols, and thiols to generate sulfonamide and sulfonate derivatives . Compared to its 3-methyl analog, the 3-ethyl substituent alters steric and electronic parameters, influencing reaction rates and regioselectivity in downstream transformations .

Methanesulfonyl Derivative
Class-level
3-Ethyl substituent confers distinct steric and electronic effects vs. methyl analog; quantitative rate difference not reported.
Supports derivative library diversification context.
Class-level inference; experimental rate data to verify.
Organic Synthesis Nucleophilic Substitution Building Block Derivatization

Derivative Anticancer Potency: Meisoindigo Hybrid Bearing (3-Ethylisoxazol-5-yl)methyl Fragment Achieves Sub-Picomolar Predicted IC₅₀

In a quantitative structure-activity relationship (QSAR) study of meisoindigo derivatives for breast cancer, the compound (E)-2-(1-((3-ethylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)acetamide—which incorporates the (3-ethylisoxazol-5-yl)methyl fragment derived from (3-Ethyl-1,2-oxazol-5-yl)methanol—was predicted to exhibit an IC₅₀ of 5.31144 × 10⁻¹⁵ μM [1]. This value represents the most potent compound among 19 designed derivatives in the study, with a QSAR model correlation coefficient r = 0.968 and r² = 0.937 [2].

Predicted Anticancer IC₅₀
Reported
IC₅₀ = 5.31 × 10⁻¹⁵ μM (QSAR model, r² = 0.937, n = 19 derivatives).
Reported in silico model-response context.
Predicted value; requires experimental validation.
Anticancer Meisoindigo Derivatives QSAR Breast Cancer

Antibacterial Activity of Derivatives: MIC of 16 µg/mL Against S. aureus Including MRSA

Derivatives synthesized from (3-Ethyl-1,2-oxazol-5-yl)methanol demonstrate antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 µg/mL, including activity against methicillin-resistant S. aureus (MRSA) strains . Broth dilution methodology was employed for MIC determination . By comparison, trimethoprim—a standard antibiotic—exhibits an MIC of 0.125–1 µg/mL against susceptible S. aureus; the derivative MIC of 16 µg/mL indicates moderate antibacterial potency suitable for further optimization [1].

Antimicrobial MIC (MRSA)
Reported
MIC = 16 µg/mL against S. aureus including MRSA (broth dilution).
Supports antimicrobial screening context.
Derivative activity; parent compound not directly tested.
Antibacterial MRSA Minimum Inhibitory Concentration Gram-positive

Antitubercular Lead Potential: Oxazole Derivatives Show MIC 25–50 µg/mL Against M. tuberculosis

Oxazole derivatives structurally related to (3-Ethyl-1,2-oxazol-5-yl)methanol have been evaluated for antitubercular activity against Mycobacterium tuberculosis . Two representative derivatives demonstrated MIC values of 50 µg/mL (moderate efficacy) and 25 µg/mL (high efficacy) . For context, isoniazid—a first-line antitubercular agent—exhibits an MIC of 0.02–0.2 µg/mL against drug-susceptible M. tuberculosis H37Rv, indicating that these oxazole derivatives represent early-stage hits requiring potency optimization [1].

Antitubercular MIC
Class-level
Oxazole derivatives MIC = 25–50 µg/mL against M. tuberculosis.
Supports antitubercular screening context.
Class-level reference; isoniazid MIC 0.02–0.2 µg/mL for context.
Antitubercular Mycobacterium tuberculosis Drug Discovery Oxazole

Physicochemical Profile: LogP 0.32–0.40 and PSA 46 Ų Differentiate from 3-Methyl and 3-Phenyl Analogs

(3-Ethyl-1,2-oxazol-5-yl)methanol exhibits a calculated LogP of 0.32–0.40 and topological polar surface area (tPSA) of 46–46.3 Ų [1]. In comparison, the 3-methyl analog (3-Methyl-5-isoxazolyl)methanol has a lower predicted LogP of approximately -0.1 to 0.1, while the 3-phenyl analog (3-Phenyl-5-isoxazolyl)methanol has a substantially higher LogP of approximately 1.8–2.0 and MW 175.18 [2]. The 3-butyl analog (5-Isoxazolemethanol,3-butyl-) exhibits MW 155.19 and further increased lipophilicity .

Physicochemical Profile
Head-to-head
LogP 0.32–0.40, PSA 46 Ų, MW 127.14. 3-Methyl analog: LogP ~ -0.1–0.1, MW 113.11; 3-phenyl analog: LogP ~1.8–2.0, MW 175.18.
Balanced lipophilicity supports lead optimization screening.
Calculated LogP; experimental solubility data to review.
Lipophilicity Polar Surface Area Drug-likeness ADME

Corrosion Inhibition Efficiency: 93.5% Protection at 0.05 mM Concentration

Electrochemical evaluation of (3-Ethyl-1,2-oxazol-5-yl)methanol as a corrosion inhibitor for mild steel demonstrates protection efficiency of 93.5% at 0.05 mM concentration . The protection efficiency exhibits concentration-dependent behavior: 85.0% at 0.10 mM and 78.0% at 0.15 mM . For reference, benzotriazole—a standard corrosion inhibitor—achieves ~90–95% protection efficiency at 1–5 mM concentrations in similar systems, indicating that this compound achieves comparable protection at approximately 20–100× lower molar concentration [1].

Corrosion Inhibition
Reported
93.5% protection efficiency at 0.05 mM; 85.0% at 0.10 mM; 78.0% at 0.15 mM (mild steel, electrochemical).
Supports corrosion inhibitor screening context.
Concentration-dependent; benzotriazole ~90–95% at 1–5 mM for reference.
Corrosion Inhibition Mild Steel Material Science Electrochemistry

Procurement-Relevant Application Scenarios for (3-Ethyl-1,2-oxazol-5-yl)methanol


Medicinal Chemistry: Isoxazole-Based Small Molecule Libraries for SAR Exploration

Use (3-Ethyl-1,2-oxazol-5-yl)methanol as a core building block for generating diverse isoxazole-containing small molecule libraries. The 3-ethyl substituent provides a balanced LogP of 0.32–0.40 and tPSA of 46 Ų , enabling derivative exploration in a lipophilicity window distinct from 3-methyl (LogP ~ -0.1) and 3-phenyl (LogP ~ 1.8) analogs [1]. The 5-hydroxymethyl group permits straightforward derivatization via esterification, etherification, or conversion to sulfonyl chlorides for nucleophilic substitution [2]. Derivatives incorporating the (3-ethylisoxazol-5-yl)methyl fragment have demonstrated sub-picomolar predicted IC₅₀ values in QSAR models for breast cancer [3] and MIC values of 16 µg/mL against MRSA , validating this scaffold for oncology and anti-infective drug discovery programs.

Anti-Infective Drug Discovery: Lead Generation Targeting Gram-Positive Pathogens and M. tuberculosis

Employ (3-Ethyl-1,2-oxazol-5-yl)methanol as a starting material for synthesizing antibacterial and antitubercular lead compounds. Derivatives exhibit MIC of 16 µg/mL against S. aureus including MRSA , and related oxazole derivatives show MIC values of 25–50 µg/mL against M. tuberculosis [1]. While these values are higher than those of clinical antibiotics (trimethoprim MIC 0.125–1 µg/mL; isoniazid MIC 0.02–0.2 µg/mL), they establish the scaffold's target engagement capacity and provide clear potency benchmarks for medicinal chemistry optimization campaigns [2]. The isoxazole core's hydrogen bonding capacity facilitates enzyme active site interactions [3], supporting structure-based design efforts.

Corrosion Inhibition: Low-Concentration Protection for Mild Steel in Industrial Systems

Deploy (3-Ethyl-1,2-oxazol-5-yl)methanol as a corrosion inhibitor for mild steel in acidic or neutral aqueous environments. Electrochemical evaluations demonstrate 93.5% protection efficiency at 0.05 mM concentration . This high efficacy at sub-millimolar dosing offers a potential advantage over conventional inhibitors such as benzotriazole, which typically require 1–5 mM to achieve comparable protection levels [1]. The compound's LogP of 0.32–0.40 [2] suggests adequate aqueous solubility for inhibitor formulation while maintaining sufficient hydrophobicity for metal surface adsorption—a key mechanism for corrosion inhibition.

Organic Synthesis: Methanesulfonyl Chloride Intermediate for Sulfonamide and Sulfonate Libraries

Convert (3-Ethyl-1,2-oxazol-5-yl)methanol to its methanesulfonyl chloride derivative via reaction with thionyl chloride under anhydrous conditions . The resulting electrophilic sulfonyl chloride undergoes nucleophilic substitution with amines, alcohols, and thiols to generate sulfonamide and sulfonate derivatives [1]. The 3-ethyl substituent confers distinct steric and electronic effects compared to methyl, phenyl, or isopropyl analogs, influencing reaction rates and regioselectivity [2]. This differentiation enables access to unique chemical space for SAR studies and combinatorial library synthesis where alkyl chain length modulates both synthetic outcomes and downstream biological activity.

Application
Selection Property
Validation Focus
Medicinal Chemistry: SAR Libraries
3-Ethyl isoxazole core with derivatizable hydroxymethyl handle
Derivative diversification and lipophilicity window assessment
Anti-Infective Lead Discovery
Derivatives reported with antimicrobial and antitubercular activity
Target engagement benchmarking and optimization campaigns
Corrosion Inhibition
Concentration-dependent protection efficiency on mild steel
Electrochemical validation as industrial inhibitor candidate
Organic Synthesis: Sulfonyl Libraries
5-Hydroxymethyl conversion to methanesulfonyl chloride
Sulfonamide and sulfonate library synthesis with 3-ethyl steric control

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